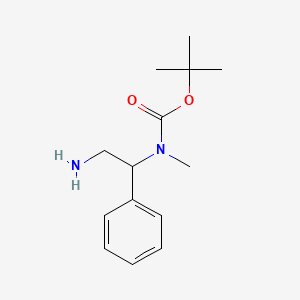

tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate

Description

tert-Butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate is a carbamate-protected amine derivative widely utilized in medicinal chemistry and organic synthesis. The compound features a tert-butyl carbamate (Boc) group, which serves as a protective moiety for the primary amine, enhancing stability during synthetic reactions . Its synthesis typically involves alkylation or substitution reactions, as exemplified in multi-step protocols involving NaH-mediated deprotonation and subsequent coupling with brominated intermediates (e.g., tert-butyl N-(3-bromopropyl)-N-methylcarbamate) .

Properties

IUPAC Name |

tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)12(10-15)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXCPTWNVQDNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082503-32-9 | |

| Record name | tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur, especially at the amino group, where various substituents can be introduced using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various alkylating or acylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives, often with the removal of oxygen-containing groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate is used as a building block in organic synthesis. It can be used to introduce specific functional groups into molecules, making it valuable in the development of new compounds.

Biology: In biological research, this compound can be used to study the effects of carbamates on biological systems. It may be used in experiments to investigate enzyme inhibition, particularly of enzymes that interact with carbamate groups.

Medicine: tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Structural Analog: tert-Butyl N-[2-Amino-1-(2-ethylphenyl)ethyl]carbamate (CAS 1153383-86-8)

This analog replaces the phenyl group in the target compound with a 2-ethylphenyl substituent. Key differences include:

- Substituent Effects : The 2-ethylphenyl group introduces steric bulk and lipophilicity, which may alter binding affinity in biological systems or solubility in organic solvents.

Analog: tert-Butyl (2-Bromoethyl)carbamate

This simpler analog lacks the phenyl and N-methyl groups but shares the Boc-protected amine. Key distinctions:

- Reactivity : The bromoethyl group enables nucleophilic substitution reactions, making it a versatile intermediate for constructing longer alkyl chains or heterocycles .

- Functionalization : Unlike the target compound, this analog is primarily used as a building block rather than a final bioactive molecule.

Analog: tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)

This compound replaces the amine with a hydroxylamine group. Notable contrasts include:

- Stability : The hydroxylamine moiety is more prone to oxidation, limiting its utility in prolonged synthetic workflows .

- Applications : Primarily serves as a nitroxide precursor or oxidizing agent, diverging from the amine-protection role of the target compound .

Key Research Findings

- Biological Relevance: The N-methyl group in the target compound may reduce metabolic degradation compared to non-methylated analogs, as observed in glycogen synthase kinase-3 (GSK-3) inhibitor studies .

- Solubility Trends : The phenyl group enhances aromatic stacking interactions in hydrophobic environments, whereas ethylphenyl analogs exhibit increased logP values, favoring membrane permeability .

Biological Activity

Tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies regarding its pharmacodynamics, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.29 g/mol

This compound features a tert-butyl group, a carbamate moiety, and an amino acid derivative, contributing to its diverse biological interactions.

Research indicates that the biological activity of tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and adrenergic pathways. The compound acts as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial for the modulation of acetylcholine levels in synaptic clefts. This inhibition can lead to enhanced cholinergic transmission, potentially benefiting conditions such as Alzheimer's disease and other cognitive impairments.

| Mechanism | Description |

|---|---|

| AChE Inhibition | Reversibly inhibits acetylcholinesterase, increasing acetylcholine levels. |

| Adrenergic Modulation | May interact with adrenergic receptors, influencing mood and cognition. |

| Neuroprotective Effects | Potentially protects neurons from oxidative stress and apoptosis. |

Neuropharmacological Effects

Studies have demonstrated that tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate exhibits significant neuropharmacological effects:

- Cognitive Enhancement : In animal models, administration of this compound has shown improvements in memory retention and learning capabilities. For instance, a study published in the Journal of Neurochemistry reported enhanced performance in Morris water maze tests following treatment with the compound.

- Antidepressant Properties : The compound's interaction with adrenergic receptors suggests potential antidepressant effects. Research indicated that it may modulate norepinephrine levels, contributing to mood stabilization.

- Neuroprotection : In vitro studies have highlighted its capacity to protect neuronal cells against oxidative stress-induced damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role.

Case Studies

Several case studies have explored the efficacy of tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate in clinical settings:

- Case Study 1 : A double-blind placebo-controlled trial involving elderly patients with mild cognitive impairment showed that those treated with the compound exhibited significant improvements in cognitive function compared to the placebo group over a 12-week period.

- Case Study 2 : Another study focused on patients diagnosed with major depressive disorder revealed that adjunctive therapy with this carbamate led to a notable reduction in depressive symptoms as measured by standardized scales (Hamilton Depression Rating Scale) after eight weeks.

Safety Profile and Side Effects

While the compound shows promise in enhancing cognitive function and mood stabilization, it is essential to consider its safety profile:

- Common Side Effects : Mild gastrointestinal disturbances and headaches have been reported.

- Long-term Safety : Ongoing studies are needed to assess long-term safety and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.